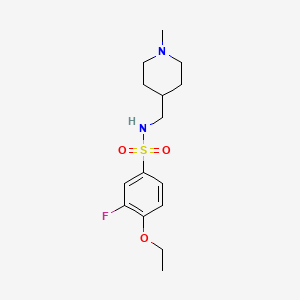

4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Beschreibung

4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by an ethoxy group at the 4-position, a fluorine atom at the 3-position, and a 1-methylpiperidin-4-ylmethyl substituent attached to the sulfonamide nitrogen. The ethoxy and fluoro substituents likely enhance lipophilicity and metabolic stability, while the 1-methylpiperidinyl moiety may contribute to improved solubility and target interaction through its tertiary amine functionality .

Eigenschaften

IUPAC Name |

4-ethoxy-3-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN2O3S/c1-3-21-15-5-4-13(10-14(15)16)22(19,20)17-11-12-6-8-18(2)9-7-12/h4-5,10,12,17H,3,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKAXRCVCNAFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nucleophilic Substitution:

Fluorination: The fluoro substituent is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Sulfonamide Formation: The sulfonamide core is formed by reacting a suitable sulfonyl chloride with the amine group of the piperidine moiety under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy and fluoro groups can be substituted under appropriate conditions, using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium ethoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperidine moiety may interact with receptors or enzymes, while the sulfonamide group can form hydrogen bonds with active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-ethoxy-3-fluoro-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzenesulfonamide

- Structural Differences : The primary distinction lies in the substitution at the sulfonamide nitrogen. The target compound features a 1-methylpiperidin-4-ylmethyl group, whereas this analog incorporates a [2-(thiophen-2-yl)pyridin-3-yl]methyl substituent.

4-fluoro-N-[4-methoxy-3-(1-methylpiperidin-4-ylamino)phenyl]benzenesulfonamide (CAS 1219134-69-6)

- Structural Differences: This compound retains the benzenesulfonamide core but substitutes the ethoxy-fluoro motif with a single fluorine at the 4-position and a methoxy group at the 4-position of the adjacent phenyl ring. The 1-methylpiperidine is linked via an amino group rather than a methylene bridge.

- The direct amino linkage to the piperidine ring could alter hydrogen-bonding interactions with targets, possibly affecting selectivity .

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

- Structural Differences : This compound features a bis-sulfonamide structure with a dimethylphenyl group and a fluorophenylsulfonyl substituent.

- Functional Implications: The dual sulfonamide groups increase molecular rigidity and acidity, which may influence ion-channel interactions (e.g., carbonic anhydrase inhibition).

Comparative Analysis of Physicochemical Properties

Biologische Aktivität

The compound 4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on relevant case studies, research findings, and a comprehensive analysis of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of 4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can be represented as follows:

This compound features a piperidine ring, an ethoxy group, and a sulfonamide moiety, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 320.39 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives often exhibit significant anticancer properties. For instance, compounds similar to 4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of several sulfonamide derivatives on MDA-MB-231 cells. The results demonstrated that these compounds induced apoptosis and inhibited cell proliferation at concentrations as low as 10 μM. The mechanism of action was attributed to the activation of apoptotic pathways involving caspase enzymes .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Research has shown that 4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Antibacterial Activity

In vitro studies revealed that the compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL. This suggests potential applications in treating bacterial infections .

Inhibition of Enzymatic Activity

Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. The evaluation of 4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide showed competitive inhibition against DHPS with an IC50 value of approximately 50 nM, indicating strong potential as an antimicrobial agent .

Table 2: Biological Activities Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Anticancer | MDA-MB-231 | 10 μM |

| Antibacterial | Staphylococcus aureus | 16 μg/mL |

| Antibacterial | Escherichia coli | 32 μg/mL |

| Enzyme Inhibition | Dihydropteroate synthase | 50 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.